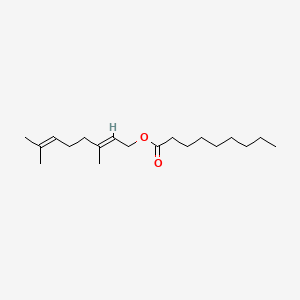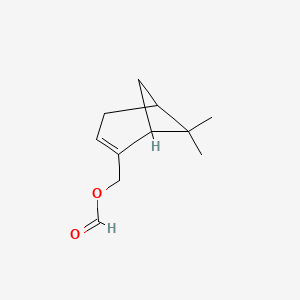![molecular formula C16H21N2+ B1609207 [4-(Benzylamino-methyl)-phenyl]-dimethyl-amine CAS No. 55096-85-0](/img/structure/B1609207.png)
[4-(Benzylamino-methyl)-phenyl]-dimethyl-amine
Overview
Description
“[4-(Benzylamino-methyl)-phenyl]-dimethyl-amine” is a biochemical used for proteomics research . Its molecular formula is C16H20N2 and it has a molecular weight of 240.35 .
Synthesis Analysis
A Schiff base compound 4- (E)- [2- (benzylamino)phenylimino)methyl-2]ethoxy phenol (4BPM2EP) was synthesized and spectroscopic characterization was performed using experimental methods such as FT-IR, FT-Raman, and UV-Vis spectroscopy .Molecular Structure Analysis
The molecular structure of “[4-(Benzylamino-methyl)-phenyl]-dimethyl-amine” was investigated using Density Functional Theory (DFT/B3LYP/6-311++G (d,p)) computation . This investigation included the optimized molecular geometry, harmonic vibrational wavenumber, NMR chemical shifts, natural bond orbital (NBO) analysis, non-linear optical (NLO) properties, molecular electrostatic potential (MEP) map, and Mulliken atomic charges of the molecule .Physical And Chemical Properties Analysis
“[4-(Benzylamino-methyl)-phenyl]-dimethyl-amine” has a molecular weight of 240.34 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 5 and a topological polar surface area of 15.3 Ų .Scientific Research Applications
Fluorescence Enhancement and Photochemical Behavior
- Research on related compounds, such as 4-(N-phenylamino)stilbene and its derivatives, indicates that introducing N-phenyl substituents to aminostilbenes leads to a more planar ground-state geometry, a red shift in absorption and fluorescence spectra, and a fluorescent excited state with larger charge-transfer character. These properties contribute to low photoisomerization and high fluorescence quantum yields, making such compounds useful in photochemical applications (Yang, Chiou, & Liau, 2002).
Synthesis and Application in Drug Development
- A palladium-catalyzed process has been developed for the direct carbonylative transformation of benzyl amines, including compounds structurally related to 4-(Benzylamino-methyl)-phenyl-dimethyl-amine. This process, which does not require additives, can be used in the synthesis of drug compounds like methylphenidate, a medication for ADHD and narcolepsy (Li, Wang, & Wu, 2018).
Inhibitor in Corrosion Prevention
- Compounds such as 2-[(phenylamino)methyl]phenol, structurally similar to 4-(Benzylamino-methyl)-phenyl-dimethyl-amine, have been synthesized and found effective as corrosion inhibitors on mild steel in acidic environments. Their inhibition efficiency can be enhanced by altering the substituent groups, demonstrating potential in industrial applications for protecting metals (Boughoues et al., 2020).
Multi-stimuli Responsive Materials
- Studies on derivatives such as (E)-2′-[2-(Benzo[d]thiazol-2-yl)vinyl]-N,N-dimethyl-(1,1′-biphenyl)-4-amine show that these compounds can undergo morphological changes in response to mechanical force or pH changes, suggesting their application in areas like security inks and smart materials (Lu & Xia, 2016).
Synthesis of Amine Derivatives and Catalytic Applications
- The orthometalation of primary benzylamines, related to 4-(Benzylamino-methyl)-phenyl-dimethyl-amine, has been studied, indicating potential applications in catalysis and organic synthesis (Vicente et al., 1997).
Enhanced CO2 Capture Performance
- New tertiary amines, including those with structures similar to 4-(Benzylamino-methyl)-phenyl-dimethyl-amine, have been synthesized and evaluated for CO2 capture. Their structure significantly influences factors like solubility, cyclic capacity, and the kinetics of absorption and regeneration, indicating their potential in environmental applications (Singto et al., 2016).
Electrochemical and Electrochromic Characteristics
- Research into aromatic poly(amine-imide)s with pendent triphenylamine units, which are structurally related to 4-(Benzylamino-methyl)-phenyl-dimethyl-amine, reveals their potential in electrochromic devices due to their thermal stability, photophysical, and electrochemical characteristics (Cheng et al., 2005).
properties
IUPAC Name |
4-[(benzylamino)methyl]-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2/c1-18(2)16-10-8-15(9-11-16)13-17-12-14-6-4-3-5-7-14/h3-11,17H,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGVUXXPGPTPSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



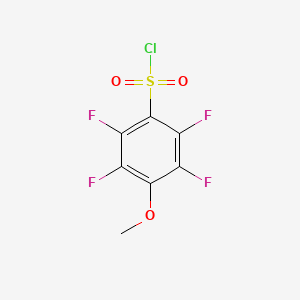

![2,7-Dimethyl-5-silaspiro[4.4]nona-2,7-diene](/img/structure/B1609130.png)
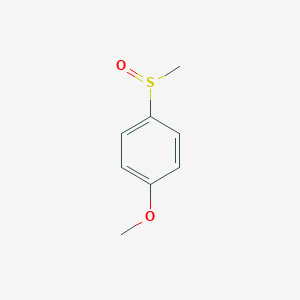
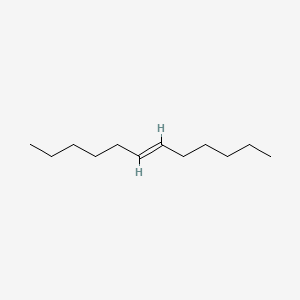
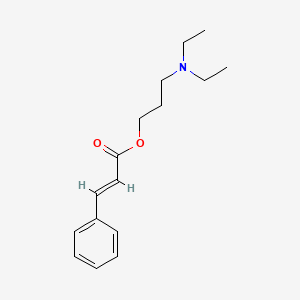
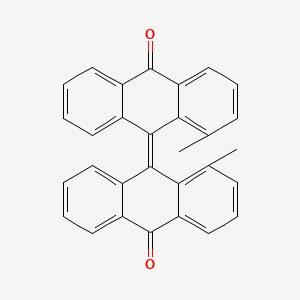

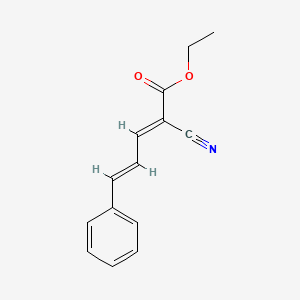
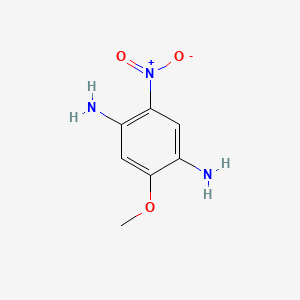
![1,2-Dioctadecanoyl-3-[cis-9-octadecenoyl]-rac-glycerol](/img/structure/B1609141.png)
